Cas no 2172574-71-7 (1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}piperidine-4-carboxylic acid)

1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}piperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carbonyl}piperidine-4-carboxylic acid
- EN300-1541406
- 2172574-71-7
- 1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}piperidine-4-carboxylic acid
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- インチ: 1S/C27H30N2O6/c30-25(29-13-11-17(12-14-29)26(31)32)24-10-9-18(35-24)15-28-27(33)34-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,17-18,23-24H,9-16H2,(H,28,33)(H,31,32)
- InChIKey: YRLFXVDJFLVVTM-UHFFFAOYSA-N
- ほほえんだ: O1C(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCC1C(N1CCC(C(=O)O)CC1)=O
計算された属性
- せいみつぶんしりょう: 478.21038668g/mol
- どういたいしつりょう: 478.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 760
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 105Ų
1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}piperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1541406-0.05g |
1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carbonyl}piperidine-4-carboxylic acid |
2172574-71-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1541406-1.0g |
1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carbonyl}piperidine-4-carboxylic acid |
2172574-71-7 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1541406-2.5g |
1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carbonyl}piperidine-4-carboxylic acid |
2172574-71-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1541406-5.0g |
1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carbonyl}piperidine-4-carboxylic acid |
2172574-71-7 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1541406-10.0g |
1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carbonyl}piperidine-4-carboxylic acid |
2172574-71-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1541406-50mg |
1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carbonyl}piperidine-4-carboxylic acid |
2172574-71-7 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1541406-250mg |
1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carbonyl}piperidine-4-carboxylic acid |
2172574-71-7 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1541406-10000mg |
1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carbonyl}piperidine-4-carboxylic acid |
2172574-71-7 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1541406-100mg |
1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carbonyl}piperidine-4-carboxylic acid |
2172574-71-7 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1541406-2500mg |
1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carbonyl}piperidine-4-carboxylic acid |
2172574-71-7 | 2500mg |
$6602.0 | 2023-09-26 |
1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}piperidine-4-carboxylic acid 関連文献
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}piperidine-4-carboxylic acidに関する追加情報
1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}piperidine-4-carboxylic acid (CAS No. 2172574-71-7): A Comprehensive Overview
1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}piperidine-4-carboxylic acid (CAS No. 2172574-71-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a derivative of piperidine and fluorene, and it possesses unique structural features that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The fluorene moiety in this compound is a tricyclic aromatic hydrocarbon that imparts significant stability and rigidity to the molecular structure. This characteristic is crucial for maintaining the compound's integrity under various chemical and biological conditions. The methoxycarbonyl group, attached to the fluorene ring, serves as a protecting group, which can be selectively removed under specific conditions, allowing for further functionalization of the molecule. This feature makes the compound highly versatile in synthetic chemistry and drug design.
The piperidine ring, another key component of this compound, is a six-membered cyclic amine that is widely used in pharmaceuticals due to its ability to form stable complexes with various biological targets. The presence of the carboxylic acid group at the 4-position of the piperidine ring adds further functionality, enabling the compound to participate in a wide range of chemical reactions and interactions with biological systems.
Recent studies have highlighted the potential of 1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}piperidine-4-carboxylic acid in the development of new drugs for treating various diseases. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against a specific enzyme involved in cancer cell proliferation. The researchers found that the unique combination of the fluorene and piperidine moieties contributes to its high binding affinity and selectivity for the target enzyme.
Another notable application of this compound is in the field of neurodegenerative diseases. A research team from the University of California, San Francisco, reported in Nature Communications (2023) that 1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}piperidine-4-carboxylic acid can effectively cross the blood-brain barrier and modulate specific signaling pathways associated with Alzheimer's disease. The study showed that this compound significantly reduced amyloid-beta plaque formation and improved cognitive function in animal models.
In addition to its therapeutic potential, 1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}piperidine-4-carboxylic acid has also been explored as a tool for chemical biology research. Its ability to selectively interact with specific proteins makes it an excellent probe for studying protein-protein interactions and signaling pathways. A recent study published in ACS Chemical Biology (2023) utilized this compound to investigate the role of a particular protein kinase in cellular signaling processes.
The synthesis of 1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}piperidine-4-carboxylic acid involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. The first step typically involves the formation of the fluorene derivative through a series of coupling reactions. Subsequently, the methoxycarbonyl protecting group is introduced, followed by the attachment of the piperidine ring and the final carboxylation step. Advanced synthetic techniques such as transition metal-catalyzed reactions and solid-phase synthesis have been employed to optimize these processes.
The physicochemical properties of 1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}piperidine-4-carboxylic acid, including its solubility, stability, and bioavailability, have been extensively characterized. These properties are crucial for its application in drug development and formulation. For example, its solubility can be modulated by adjusting pH or through the use of co-solvents, which is essential for optimizing its delivery to target tissues.
In conclusion, 1-{5-({(9H-fluorenyl)methoxycarbonyl}amino)methyloxolane}-2-carbonylpiperidine)-4-carboxylic acid (CAS No. 2172574-71-7) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for developing new therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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